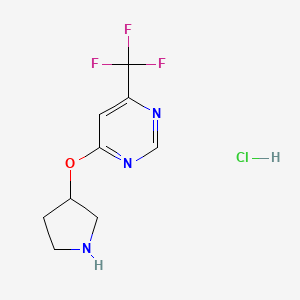
4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or industry.
Synthesis Analysis
Synthesis analysis involves understanding the methods and processes used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the properties of the compound such as its melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
Tritiation of Pyrimidines
Pyrimidine derivatives, including 4, 6-dichloropyrimidine, have been studied for tritiation using tritiated water in the presence of aluminum chloride. This process is significant in labeling compounds for scientific research, particularly in biological and chemical studies (Măntescu, Genunche, & Balaban, 1965).
Stannylation and Cross-Couplings in Pyrimidines
Stannylation in the activated 4-position of pyrimidines, including 4-iodopyrimidines, by thermal decarboxylation, is a crucial method in organic chemistry. It leads to new carbon-carbon bond formations through Pd(II)-catalyzed cross-couplings, advancing the field of synthetic chemistry (Majeed, Antonsen, Benneche, & Undheim, 1989).
Synthesis and Biological Activity
The synthesis and study of biological activity of pyrimidine derivatives, such as the transformation of 4-chloropyrrolo[2,3-d]pyrimidine, contribute to the development of new chemical entities with potential therapeutic applications. These studies are pivotal in advancing drug discovery and development (Wang, Seth, Ranken, Swayze, & Migawa, 2004).
Cation Tautomerism in Pyrimidines
Research on the crystallization and tautomerism of pyrimidines, including 4-amino-5-chloro-2,6-dimethylpyrimidine, provides insights into molecular recognition processes that are crucial in pharmaceuticals. Understanding these processes is essential for targeted drug development (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Interaction with Glycine Esters
The interaction of pyrimidine derivatives with glycine esters, leading to the synthesis of potential biologically active compounds, is crucial for developing new medicinal compounds. Such interactions expand the possibilities in medicinal chemistry and drug design (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Charge Transfer Materials
4,6-Di(thiophen-2-yl)pyrimidine derivatives are explored for their potential as efficient charge transfer materials, which is significant for the development of electronic and photophysical applications. Such research is pivotal in the field of materials science and electronics (Irfan, 2014).
Nonlinear Optical Properties
The study of pyrimidine derivatives in nonlinear optics (NLO) reveals their potential in medicine and NLO fields. This research is essential in advancing our understanding of the applications of pyrimidines in various high-tech applications (Hussain et al., 2020).
Synthesis and Properties of Polyimides
Research on the synthesis of novel polyimides derived from pyrimidine-containing aromatic dianhydride monomers and their physical, thermal, and optical properties is crucial in materials science, particularly for applications in high-performance polymers and electronics (Wang et al., 2006).
Safety And Hazards
Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include its toxicity, flammability, and environmental impact.
Orientations Futures
Future directions could involve potential new applications for the compound, improvements in its synthesis, or new research into its properties and reactions.
Propriétés
IUPAC Name |
4-pyrrolidin-3-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O.ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;/h3,5-6,13H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBFMRIKFCJVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=NC(=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

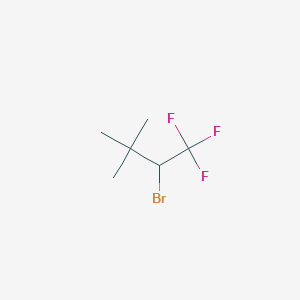
![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
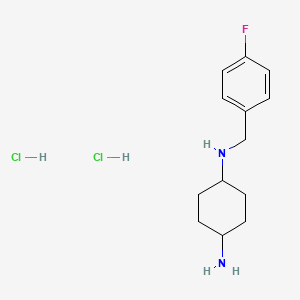
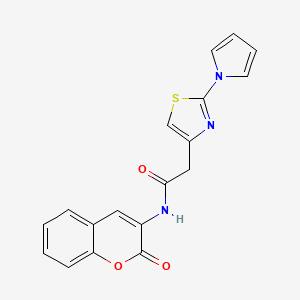
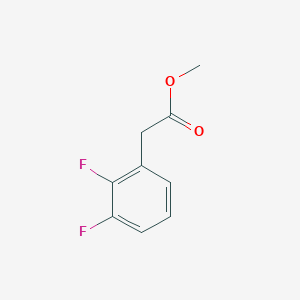
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
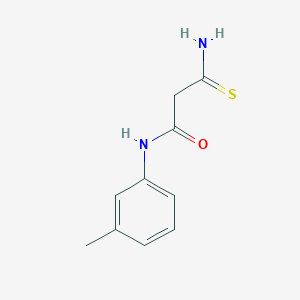
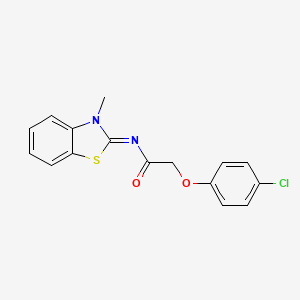
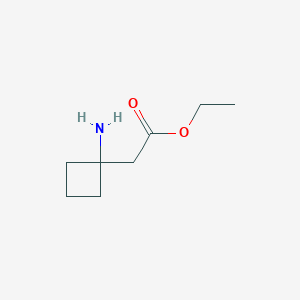
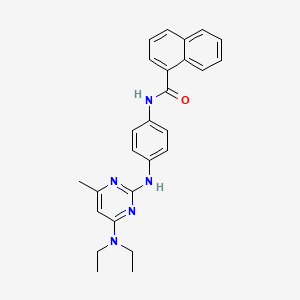
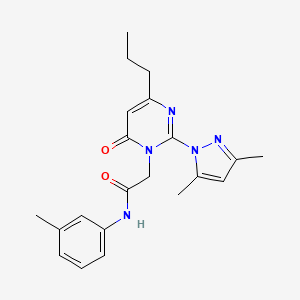
![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)